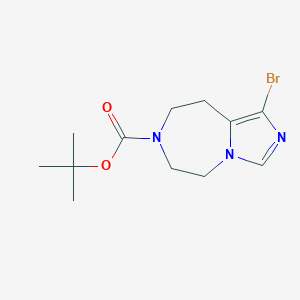

3-fluoro-6-nitro-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-fluoro-6-nitro-1H-indazole is a compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . The indazole moiety is of great medicinal importance and compounds containing the indazole nucleus have recently sparked great interest for use as anti-inflammatory, antitumor, and anti-HIV agents, and as inhibitors of protein kinase, HIV-protease, monoamine oxidase, and N-myristoyltransferase .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been achieved from readily accessible acyl hydrazides by exploiting a novel aryne-based molecular rearrangement . The developed reaction protocol is performed under relatively mild conditions and is tolerant of a wide variety of functional groups . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole fused to a benzene . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .科学的研究の応用

Chemical and Biological Properties

Indazole derivatives, including 3-fluoro-6-nitro-1H-indazole, are nitrogen-containing chemical compounds composed of a pyrazole ring condensed with a benzene ring. These compounds have sparked significant interest due to their wide variety of biological activities. The indazole scaffold forms the basic structure of numerous compounds with potential therapeutic value. Derivatives of indazoles have shown promising anticancer and anti-inflammatory activities and are also implicated in disorders involving protein kinases, neurodegeneration, and other conditions. Their mechanism of action provides insights into new molecules with biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Medicinal Applications

Indazole derivatives exhibit a spectrum of medicinal applications, including antibacterial, anticancer, anti-inflammatory, antidiabetic, antiviral, and antituberculosis activities. Their multifaceted biological activities make them attractive for the development of drugs targeting various diseases (Ali, Dar, Pradhan, & Farooqui, 2013).

Synthesis and Catalysis

The indazole structure serves as a foundation for creating versatile synthetic intermediates, playing a crucial role in organic synthesis, catalysis, and drug development. Heterocyclic N-oxide derivatives from indazole have shown potential in forming metal complexes, designing catalysts, and in asymmetric catalysis. Their properties and applications in medicinal chemistry underscore the importance of these compounds in drug discovery and development (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Transition-Metal-Catalyzed Synthesis

Designing novel synthesis strategies for indazoles is pivotal in contemporary research. Transition-metal-catalyzed C–H activation/annulation sequences have been leveraged to construct functionalized indazole derivatives. These methods offer improved tolerance in medicinal applications, functional flexibility, and enhanced structural complexity (Shiri, Roosta, Dehaen, & Amani, 2022).

Safety and Hazards

The safety data sheet for a similar compound, 6-Nitro-1H-indazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to ensure adequate ventilation, use personal protective equipment as required, avoid dust formation, and not release it into the environment .

作用機序

Target of Action

3-Fluoro-6-nitro-1H-indazole, like other indazole-containing compounds, has a wide variety of medicinal applications . Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also play a role in the treatment of diseases induced by CHK1, CHK2 kinases, and the cell volume-regulated human kinase h-sgk .

Mode of Action

Indazoles generally interact with their targets to inhibit, regulate, or modulate their activity . For instance, they can inhibit the activity of phosphoinositide 3-kinase δ, leading to therapeutic effects in respiratory diseases .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its targets. For example, the inhibition of phosphoinositide 3-kinase δ can affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, growth, and survival .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets and the pathways it affects. For instance, by inhibiting phosphoinositide 3-kinase δ, it can potentially suppress the growth and proliferation of certain cells, providing a therapeutic effect in respiratory diseases .

特性

IUPAC Name |

3-fluoro-6-nitro-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHOJJOAGOHGNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477234.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2477235.png)

![6-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B2477236.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2477239.png)

![5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2477246.png)

![8-phenyl-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2477250.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2477251.png)